molecular formula C14H18INS B13968227 Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide CAS No. 57218-68-5

Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide

Cat. No.: B13968227
CAS No.: 57218-68-5
M. Wt: 359.27 g/mol
InChI Key: HFLKGEMADXBUGB-UHFFFAOYSA-M
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Description

Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide is a quinolinium derivative that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an ethyl group, an ethylthio group, and a methyl group attached to the quinolinium core, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide typically involves the alkylation of quinoline derivatives. One common method is the reaction of 1-ethyl-2-methylquinolinium iodide with an ethylthio group under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products

    Oxidation: Formation of quinolinium N-oxide derivatives.

    Reduction: Formation of reduced quinolinium derivatives.

    Substitution: Formation of quinolinium chloride or bromide derivatives.

Scientific Research Applications

Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. It can also interact with proteins and enzymes, inhibiting their activity. The presence of the ethylthio group enhances its ability to penetrate cell membranes, making it more effective in biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-methylquinolinium iodide
  • 1-Ethyl-2-(ethylthio)-6-methoxyquinolinium iodide
  • 1-Ethyl-2-(ethylthio)-quinolinium iodide

Uniqueness

Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

57218-68-5

Molecular Formula

C14H18INS

Molecular Weight

359.27 g/mol

IUPAC Name

1-ethyl-2-ethylsulfanyl-6-methylquinolin-1-ium;iodide

InChI

InChI=1S/C14H18NS.HI/c1-4-15-13-8-6-11(3)10-12(13)7-9-14(15)16-5-2;/h6-10H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

HFLKGEMADXBUGB-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C=CC2=C1C=CC(=C2)C)SCC.[I-]

Origin of Product

United States

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